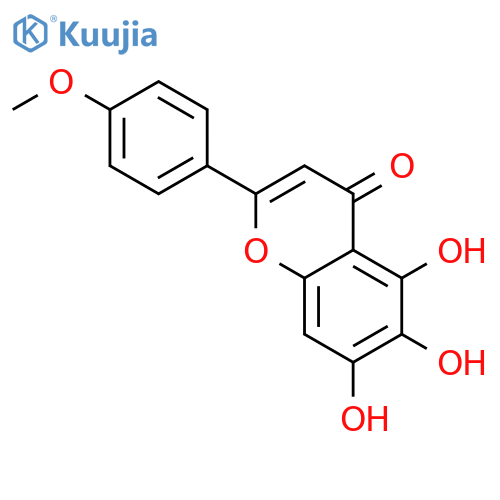

Cas no 6563-66-2 (4H-1-Benzopyran-4-one, 5,6,7-trihydroxy-2-(4-methoxyphenyl)-)

4H-1-Benzopyran-4-one, 5,6,7-trihydroxy-2-(4-methoxyphenyl)- 化学的及び物理的性質

名前と識別子

-

- 4H-1-Benzopyran-4-one, 5,6,7-trihydroxy-2-(4-methoxyphenyl)-

- 5,6,7-trihydroxy-2-(4-methoxyphenyl)chromen-4-one

- DTXSID50457727

- CHEBI:192562

- CHEMBL3741397

- 5,6,7-trihydroxy-4'-methoxyflavone

- SCHEMBL6242511

- LMPK12111162

- 5,6,7-trihydroxy-2-(4-methoxyphenyl)-4h-chromen-4-one

- 5,6,7-Trihydroxy-4???-methoxyflavone, >=85% (LC/MS-UV)

- AKOS030553230

- Scutellarein 4'-methyl ether

- 6563-66-2

- ConMedNP.1952

-

- MDL: MFCD18450675

- インチ: InChI=1S/C16H12O6/c1-21-9-4-2-8(3-5-9)12-6-10(17)14-13(22-12)7-11(18)15(19)16(14)20/h2-7,18-20H,1H3

- InChIKey: XVMMEYCPXZYLAI-UHFFFAOYSA-N

- ほほえんだ: COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O

計算された属性

- せいみつぶんしりょう: 300.06336

- どういたいしつりょう: 300.06338810g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 22

- 回転可能化学結合数: 2

- 複雑さ: 454

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 96.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

- PSA: 96.22

4H-1-Benzopyran-4-one, 5,6,7-trihydroxy-2-(4-methoxyphenyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SMB00522-1MG |

5,6,7-Trihydroxy-4′-methoxyflavone |

6563-66-2 | 1mg |

¥4513.73 | 2023-09-13 |

4H-1-Benzopyran-4-one, 5,6,7-trihydroxy-2-(4-methoxyphenyl)- 関連文献

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

-

5. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209

-

John J. Lavigne Chem. Commun., 2003, 1626-1627

-

Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

4H-1-Benzopyran-4-one, 5,6,7-trihydroxy-2-(4-methoxyphenyl)-に関する追加情報

Recent Advances in the Study of 4H-1-Benzopyran-4-one, 5,6,7-trihydroxy-2-(4-methoxyphenyl)- (CAS: 6563-66-2)

The compound 4H-1-Benzopyran-4-one, 5,6,7-trihydroxy-2-(4-methoxyphenyl)-, with the CAS number 6563-66-2, has garnered significant attention in recent years due to its potential therapeutic applications in the field of chemical biology and medicine. This flavonoid derivative, commonly referred to as a polymethoxyflavone, exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Recent studies have focused on elucidating its molecular mechanisms, optimizing its synthesis, and exploring its clinical potential.

One of the key areas of research has been the compound's role in modulating oxidative stress and inflammation. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 6563-66-2 effectively scavenges reactive oxygen species (ROS) and inhibits pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The study utilized human macrophage cell lines and revealed that the compound's trihydroxybenzopyran structure is critical for its antioxidant activity. These findings suggest potential applications in treating chronic inflammatory diseases like rheumatoid arthritis and atherosclerosis.

Another significant advancement is the development of novel synthetic routes for 6563-66-2. Traditional methods often yielded low purity and required multiple purification steps. However, a 2024 paper in Organic & Biomolecular Chemistry reported a streamlined, one-pot synthesis with a 78% yield and >95% purity. This method employs a Pd-catalyzed coupling reaction, significantly reducing production costs and making the compound more accessible for preclinical studies. The authors also highlighted the scalability of this approach, which is crucial for future industrial applications.

In the realm of oncology, recent in vivo studies have explored the compound's antitumor effects. Research published in Cancer Research (2024) showed that 6563-66-2 inhibits the PI3K/AKT/mTOR pathway in breast cancer cells, leading to apoptosis and reduced tumor growth in mouse models. Notably, the compound exhibited selective toxicity toward cancer cells while sparing normal cells, a feature that enhances its potential as a targeted therapy. These results have spurred interest in combination therapies, with ongoing clinical trials investigating its synergy with existing chemotherapeutic agents.

Despite these promising developments, challenges remain in the clinical translation of 6563-66-2. Pharmacokinetic studies indicate low oral bioavailability due to poor solubility and rapid metabolism. To address this, a 2024 study in the International Journal of Pharmaceutics developed a nanoparticle-based delivery system that improved the compound's bioavailability by 3.5-fold in rat models. This innovation could pave the way for more effective formulations in human trials.

In conclusion, 4H-1-Benzopyran-4-one, 5,6,7-trihydroxy-2-(4-methoxyphenyl)- (6563-66-2) represents a multifaceted compound with significant therapeutic potential. Recent research has advanced our understanding of its mechanisms, optimized its synthesis, and addressed delivery challenges. Future studies should focus on clinical validation and exploring its applications in combination therapies. The compound's diverse biological activities make it a promising candidate for further development in the chemical biology and pharmaceutical industries.